molecular formula C8H10Cl3NO B8178935 alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride CAS No. 3672-26-2

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride

Cat. No.: B8178935
CAS No.: 3672-26-2
M. Wt: 242.5 g/mol
InChI Key: MDSYSOQCKJDTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride is a chemical compound that features a benzyl alcohol moiety substituted with two chlorine atoms and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the Mannich reaction and subsequent hydrochloride formation.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the alcohol group to an alkane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.

    Reduction: 3,4-dichlorotoluene.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dichlorobenzyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol
  • 3,4-Dichlorobenzyl alcohol
  • Alpha-(Aminomethyl)-benzyl alcohol

Uniqueness

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol hydrochloride is unique due to the presence of both the aminomethyl and dichlorobenzyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-hydroxyethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSYSOQCKJDTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C[NH3+])O)Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3567-82-6 (Parent)
Record name Benzyl alcohol, alpha-(aminomethyl)-3,4-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3672-26-2
Record name Benzyl alcohol, alpha-(aminomethyl)-3,4-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.